molecular formula C18H20N2O2S B341262 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B341262
M. Wt: 328.4 g/mol
InChI Key: XREZQEIDSQEJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-2-carboxylic acid [4-(4-methyl-piperidine-1-carbonyl)-phenyl]-amide typically involves multiple steps. One common approach is the reaction of thiophene-2-carboxylic acid with 4-(4-methyl-piperidine-1-carbonyl)-phenylamine under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of thiophene-2-carboxylic acid [4-(4-methyl-piperidine-1-carbonyl)-phenyl]-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Another mono carboxylic acid of thiophene with different positional isomerism.

    4-Methylthiophene-2-carboxylic acid: A similar compound with a methyl group at the 4-position of the thiophene ring.

Uniqueness

N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a piperidine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

N-[4-(4-methylpiperidine-1-carbonyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H20N2O2S/c1-13-8-10-20(11-9-13)18(22)14-4-6-15(7-5-14)19-17(21)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,19,21)

InChI Key

XREZQEIDSQEJLW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

solubility

44.7 [ug/mL]

Origin of Product

United States

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